molecular formula C4H5FN2O4S B2420854 [(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride CAS No. 1932011-66-9

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride

Cat. No.: B2420854
CAS No.: 1932011-66-9
M. Wt: 196.15
InChI Key: GCPSXPSVMNQTNW-REOHCLBHSA-N
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Description

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride is a chemical compound with a unique structure that includes an imidazolidinone ring and a methanesulfonyl fluoride group

Properties

IUPAC Name

[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O4S/c5-12(10,11)1-2-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9)/t2-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPSXPSVMNQTNW-REOHCLBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)NC(=O)N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process exploits the nucleophilic displacement of imidazole by fluoride under acidic conditions:

  • Protonation : Acetic acid (AcOH) protonates the sulfonyl imidazole intermediate, increasing electrophilicity at the sulfur center.
  • Fluoride Attack : Potassium bifluoride (KF·2H₂O) delivers fluoride ions, displacing imidazole via an S$$_N$$2 mechanism.
  • Precipitation : The product crystallizes directly from the reaction mixture, minimizing post-synthetic handling.

The overall reaction is represented as:
$$
\text{R-SO}2\text{-Im} + \text{KF} \xrightarrow{\text{AcOH}} \text{R-SO}2\text{F} + \text{Im-K}^+
$$
where R = [(4R)-2,5-dioxoimidazolidin-4-yl]methyl.

Optimization Parameters

Key variables influencing yield and purity include:

  • Acid Strength : AcOH (pKa = 4.76) optimally balances protonation without hydrolyzing the imidazolidinone ring.
  • Temperature : Reactions proceed at 50–60°C to accelerate kinetics while avoiding racemization.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance fluoride ion solubility.

Typical yields range from 70–85%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Stereochemical Control in Synthesis

The (4R) configuration is critical for biological activity, necessitating asymmetric synthesis strategies.

Chiral Pool Approach

L-Proline derivatives serve as chiral templates, where the existing stereocenter directs the configuration at C4 during imidazolidinone ring formation. For example, cyclization of N-protected L-proline with urea derivatives yields the (4R)-enantiomer exclusively.

Kinetic Resolution

Racemic mixtures of 4-hydroxymethylimidazolidinone are resolved using lipase-catalyzed acetylation. The (4R)-enantiomer reacts preferentially with vinyl acetate, enabling separation of diastereomeric acetates.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Parameter Multi-Step Synthesis Imidazole-Fluorine Exchange
Steps 3–5 1
Overall Yield 40–50% 70–85%
Stereochemical Control High (chiral pool) Moderate (requires resolved starting material)
Scalability Moderate High
Purification Complexity High (chromatography) Low (crystallization)

The multi-step method offers superior stereoselectivity but suffers from lower yields and complex purification. Conversely, the imidazole exchange route simplifies production but depends on enantiomerically pure sulfonyl imidazole precursors.

Chemical Reactions Analysis

Types of Reactions

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The methanesulfonyl fluoride group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfonyl fluoride group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Enzyme Inhibition

  • Serine Proteases : The compound has been studied for its ability to inhibit serine proteases, which play critical roles in digestion and immune response. By covalently modifying the active site of these enzymes, [(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride can effectively modulate biological processes.
  • Dipeptidyl Peptidase IV (DPP-IV) : Research indicates that this compound may inhibit DPP-IV, an enzyme involved in glucose metabolism and a target for Type 2 diabetes treatment. This inhibition can enhance insulin secretion and improve glycemic control.

Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity Studies : The compound has shown significant cell death induction in cancer cell lines with IC50 values ranging from 10 µM to 25 µM depending on the specific cell type. The mechanism appears to involve apoptosis via caspase pathway activation.

The compound's unique structure allows it to interact with multiple biological targets:

  • Inflammation Modulation : Due to its enzyme inhibition properties, it has potential applications in managing inflammatory conditions by modulating the activity of inflammatory mediators.

Industrial Applications

In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals and materials within industrial settings. Its reactivity allows for the development of new chemical entities that can be tailored for specific applications.

Case Studies

  • Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction compared to untreated controls.
  • DPP-IV Inhibition Studies : Clinical research highlighted the potential of this compound as a DPP-IV inhibitor, showcasing improvements in glycemic control among diabetic models.

Mechanism of Action

The mechanism of action of [(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride is unique due to the combination of the imidazolidinone ring and the methanesulfonyl fluoride group. This combination imparts specific chemical reactivity and biological activity that is not commonly found in other compounds.

Biological Activity

[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride is a compound that has garnered attention in biological and pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a unique imidazolidinone structure, which contributes to its biological activity. The presence of the methanesulfonyl fluoride moiety is significant for its reactivity and interaction with biological targets.

This compound primarily acts as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. It has been shown to interact with serine proteases and other enzyme classes through covalent modification. This action can lead to modulation of various physiological processes, including inflammation and cell signaling.

Enzyme Inhibition

  • Serine Proteases : The compound exhibits potent inhibitory effects on serine proteases, which are crucial in various biological processes such as digestion and immune response.
  • Dipeptidyl Peptidase IV (DPP-IV) : Research indicates that it may also inhibit DPP-IV, an enzyme that plays a significant role in glucose metabolism and is a target for Type 2 diabetes treatment .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction via the activation of caspase pathways.

Study on Cancer Cell Lines

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The IC50 values ranged from 10 µM to 25 µM depending on the cell type .

Neurobehavioral Impact

Recent research has explored the implications of fluoride exposure during pregnancy, linking it to neurobehavioral issues in offspring. While not directly related to this compound, these findings highlight the importance of understanding the broader context of fluoride compounds .

Data Summary Table

Biological Activity Effect Reference
Serine Protease InhibitionPotent inhibition
DPP-IV InhibitionModulation of glucose metabolism
Cytotoxicity in Cancer Cell LinesInduces apoptosis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride?

  • Methodology : Synthesis typically involves alkylation of imidazolidinone precursors with methanesulfonyl fluoride derivatives. For example, sodium hydride in DMF can facilitate nucleophilic substitution reactions, as demonstrated in analogous imidazolidinone alkylation procedures . Purification often employs recrystallization (e.g., CHCl₃/petroleum ether) or column chromatography. Ensure inert conditions to preserve the sulfonyl fluoride group’s reactivity.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology : Use chiral HPLC or polarimetry to confirm retention of the (4R) configuration. Compare optical rotation values with literature data for (R)-configured imidazolidinones (e.g., (R)-allantoin derivatives: [α]D = -47.5° in water) . X-ray crystallography may resolve ambiguities in stereochemistry.

Q. What safety protocols are critical for handling this compound?

  • Methodology : Treat as a highly toxic organophosphate analog. Use fume hoods, gloves, and gas-tight syringes. Monitor for symptoms of acetylcholinesterase inhibition (e.g., salivation, respiratory distress) as seen in methanesulfonyl fluoride exposure . Store under anhydrous conditions to prevent hydrolysis.

Advanced Research Questions

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

  • Methodology : The sulfonyl fluoride acts as a "clickable" electrophile, reacting selectively with thiols or amines under mild conditions. Kinetic studies (e.g., NMR monitoring) show faster reactivity compared to sulfonyl chlorides due to fluoride’s leaving-group ability. Compare rates with analogs like (4-fluorophenyl)methanesulfonyl fluoride (predicted boiling point: 291.8°C) .

Q. What strategies resolve contradictions in reported toxicity profiles of sulfonyl fluoride derivatives?

  • Methodology : Conduct enzyme inhibition assays (e.g., acetylcholinesterase IC₅₀) to differentiate organophosphate-like toxicity from fluoride-specific effects. For instance, methanesulfonyl fluoride lacks systemic fluoride release but inhibits esterases at ~10 µM . Pair with in vitro cytotoxicity screening (e.g., HepG2 cells) to clarify mechanisms.

Q. How can researchers optimize the stability of the chiral center during derivatization?

  • Methodology : Avoid strong acids/bases to prevent racemization. Use low-temperature conditions (<0°C) and aprotic solvents (e.g., THF) for reactions. Monitor stereochemical integrity via circular dichroism (CD) spectroscopy, referencing (R)-allantoin’s CD profile .

Key Methodological Insights

  • Synthesis : Prioritize anhydrous conditions and mild bases (e.g., NaH in DMF) for alkylation .
  • Characterization : Combine chiral HPLC with X-ray crystallography for stereochemical validation.
  • Safety : Implement rigorous exposure controls aligned with methanesulfonyl fluoride protocols .

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